molecular formula C11H8BrN3O2 B175962 N-(4-bromophenyl)-5-nitropyridin-2-amine CAS No. 109899-66-3

N-(4-bromophenyl)-5-nitropyridin-2-amine

Cat. No. B175962
M. Wt: 294.1 g/mol
InChI Key: WJHZUYCOTRMCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-5-nitropyridin-2-amine is a chemical compound with the molecular formula C11H7BrN4O2. It is commonly referred to as 4-Bromo-5-nitro-2-aminopyridine or BNAP. This compound is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of N-(4-bromophenyl)-5-nitropyridin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.

Biochemical And Physiological Effects

N-(4-bromophenyl)-5-nitropyridin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro. It has also been shown to have anti-inflammatory properties. BNAP has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-bromophenyl)-5-nitropyridin-2-amine in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds. It is also a fluorescent probe, making it useful in biochemical studies. One of the limitations of using BNAP is its toxicity. It has been shown to be toxic to certain cell types at high concentrations.

Future Directions

There are many future directions for the use of N-(4-bromophenyl)-5-nitropyridin-2-amine in scientific research. One potential future application is in the synthesis of new pharmaceuticals. BNAP could also be used as a fluorescent probe in the study of various biological processes. Another potential future direction is the development of new synthetic routes for the production of this compound.
In conclusion, N-(4-bromophenyl)-5-nitropyridin-2-amine is a versatile compound that has many scientific research applications. Its unique properties make it useful in various fields, including organic synthesis and biochemistry. While there are limitations to its use, its potential for future applications makes it an important compound in scientific research.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-5-nitropyridin-2-amine involves the reaction of 4-bromo-5-nitropyridin-2-amine with an amine in the presence of a catalyst. The reaction takes place under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(4-bromophenyl)-5-nitropyridin-2-amine is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a starting material in the synthesis of pharmaceuticals and agrochemicals. BNAP is also used as a fluorescent probe in biochemical studies.

properties

CAS RN

109899-66-3

Product Name

N-(4-bromophenyl)-5-nitropyridin-2-amine

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.1 g/mol

IUPAC Name

N-(4-bromophenyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C11H8BrN3O2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13-11)15(16)17/h1-7H,(H,13,14)

InChI Key

WJHZUYCOTRMCSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])Br

synonyms

(4-bromo-phenyl)-(5-nitro-[2]pyridyl)-amine

Origin of Product

United States

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